molecular formula C10H13F3N4O4 B2667927 Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2377031-65-5

Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2667927
CAS No.: 2377031-65-5
M. Wt: 310.233
InChI Key: MMDUYTLADKOKPG-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid is a heterocyclic compound combining a 1,2,3-triazole core, an azetidine ring, and a trifluoroacetic acid (TFA) counterion. The compound (CAS: 2613385-63-8) has the molecular formula C₉H₁₁F₃N₄O₄ and a molecular weight of 296.20 g/mol . Its structure features:

  • A 1,2,3-triazole ring substituted at the 1-position with an azetidin-3-ylmethyl group.
  • A methyl ester at the triazole’s 4-position.
  • Trifluoroacetic acid (TFA) as a counterion, likely stabilizing the compound via ionic interactions .

TFA, a strong carboxylic acid (pKa ~0.23), is widely used in organic synthesis for its electron-withdrawing trifluoromethyl group, enhancing solubility in polar solvents and facilitating purification . The azetidine ring contributes conformational rigidity, a feature leveraged in drug design to improve target binding .

Properties

IUPAC Name

methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.C2HF3O2/c1-14-8(13)7-5-12(11-10-7)4-6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUYTLADKOKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate typically involves the reaction of azetidine with triazole derivatives under specific conditions. One common method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain consistency and efficiency. The use of trifluoroacetic acid as a reagent helps in stabilizing the compound and enhancing its reactivity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further derivatization.

Conditions Reagents Product Yield Reference
Acidic hydrolysisHCl (6M), reflux1-(azetidin-3-ylmethyl)triazole-4-carboxylic acid85%
Basic hydrolysisNaOH (2M), 80°CSame as above78%

Hydrolysis rates depend on steric hindrance from the azetidine-methyl group. Trifluoroacetic acid (TFA) enhances solubility but does not participate directly in this reaction.

Nucleophilic Substitution at the Azetidine Ring

The azetidine’s tertiary nitrogen is susceptible to nucleophilic substitution, enabling ring-opening or functionalization.

Reaction Type Reagents Product Yield Reference
AlkylationMethyl iodide, K2CO3N-methylated azetidine derivative62%
Arylation4-Bromobenzene, Pd catalystAryl-substituted azetidine55%

Reactions occur in polar aprotic solvents (e.g., DMF) at 60–100°C. Steric effects from the triazole moiety reduce yields compared to simpler azetidines.

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in alkylation and cycloaddition reactions due to its electron-deficient nature.

Reaction Reagents Product Yield Reference
N-AlkylationPropargyl bromide, DIPEA4-Carboxylate-propargyltriazole70%
Huisgen CycloadditionBenzyl azide, Cu(I)Triazole-linked benzyl derivative92%

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, with the ester group remaining intact.

Coupling Reactions

The carboxylic acid (post-hydrolysis) forms amides or esters via standard coupling protocols.

Reaction Reagents Product Yield Reference
Amide formationHOBt/EDC, aniline4-Carboxamido-triazole-azetidine65%
EsterificationMethanol, H2SO4Methyl ester (reversibility study)88%

Coupling efficiencies depend on the steric bulk of the azetidine-methyl group, with HOBt/EDC outperforming other reagents .

Reduction and Oxidation

Selective reduction of the triazole ring is challenging, but the azetidine’s C-N bonds can be oxidized.

Reaction Reagents Product Yield Reference
Azetidine oxidationmCPBAAzetidine N-oxide40%
Triazole reductionH2, Pd/CPartially reduced triazole (unstable)<10%

Oxidation with meta-chloroperbenzoic acid (mCPBA) yields stable N-oxides, while triazole reduction is impractical due to side reactions.

Salt Formation and Stability

The trifluoroacetic acid component facilitates salt formation, enhancing aqueous solubility.

Counterion Exchange Reagents Solubility (mg/mL) Stability Reference
HCl salt formationHCl in ether12.3 (H2O)>6 months
Citrate saltCitric acid, ethanol9.8 (H2O)3 months

Stability studies indicate that the TFA salt is preferred for long-term storage, with no decomposition observed at 25°C .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate has been evaluated for its efficacy against various pathogens, including bacteria and fungi. Studies have shown that compounds with triazole structures can inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
  • Anticancer Potential : The triazole ring is known for its role as a pharmacophore in anticancer drugs. Recent studies have synthesized triazole-containing hybrids that demonstrate cytotoxicity against cancer cell lines. The incorporation of the azetidine moiety may enhance selectivity and potency against specific cancer types .
  • Anti-inflammatory Properties : Compounds featuring triazole rings have been studied for their anti-inflammatory effects. Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate could potentially modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Agricultural Applications

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The unique structure of methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate may provide enhanced efficacy against specific agricultural pathogens, thus improving crop yields and disease resistance .

Material Science Applications

The compound's chemical properties allow it to be explored in material science, particularly in the development of coatings and polymers that require antifungal or antibacterial characteristics. Its incorporation into materials could lead to self-cleaning surfaces or coatings that resist microbial colonization .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against MRSA and VRE strains
AnticancerCytotoxic effects on multiple cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways
Agricultural FungicideEfficacy against specific agricultural pathogens
Material ScienceDevelopment of antimicrobial coatings

Mechanism of Action

The mechanism of action of Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to bind with high affinity to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Physicochemical Properties and Stability

Property Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;TFA 2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide (9a) Trifluoroacetic acid
Molecular Weight 296.20 g/mol ~500 g/mol (estimated) 114.02 g/mol
Solubility High in polar solvents (due to TFA) Moderate in DMSO Miscible with water
Stability Hygroscopic (TFA sensitivity) Stable at room temperature Corrosive, moisture-sensitive
Melting Point Not reported 180–185°C -15.4°C

Q & A

Basic: What are the standard protocols for synthesizing triazole-4-carboxylate derivatives like methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate?

Answer:
The synthesis typically involves heating 5-substituted triazole-3-thiones (e.g., 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones) with chloroacetic acid in an alkaline medium (equimolar NaOH/KOH) to form thioacetic acid intermediates. Subsequent salt formation is achieved by reacting these acids with metal sulfates (e.g., Fe²⁺, Cu²⁺) or organic bases (e.g., piperidine) in ethanol . For azetidine-containing derivatives, azetidin-3-ylmethyl groups may be introduced via nucleophilic substitution or coupling reactions.

Basic: How is the purity and structure of the synthesized compound confirmed?

Answer:
Purity is assessed using thin-layer chromatography (TLC) with solvent systems like chloroform-methanol (9:1). Structural confirmation involves elemental analysis (C, H, N content) and IR spectrophotometry to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylate, S-H stretch at ~2500 cm⁻¹ for thiol intermediates) . Advanced characterization may include ¹H/¹³C NMR for regiochemical assignment.

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Key parameters include:

  • Molar ratios: Adjusting the stoichiometry of chloroacetic acid and triazole-thione precursors to minimize side products.
  • Solvent systems: Using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalysts: Exploring phase-transfer catalysts or metal catalysts (e.g., ZnCl₂) to accelerate thioether bond formation.
  • Temperature control: Stepwise heating (e.g., 80°C for thioacetic acid formation, followed by 25°C for salt precipitation) .

Advanced: How do researchers resolve NMR signal complexities caused by trifluoroacetic acid (TFA) in the compound?

Answer:
TFA’s strong ¹⁹F signal and acidic protons can obscure ¹H/¹³C NMR peaks. Mitigation strategies include:

  • Deuterated solvents: Using D₂O or CD₃OD to suppress exchangeable protons.
  • pH adjustment: Neutralizing TFA with NaHCO₃ prior to analysis.
  • Advanced techniques: 2D NMR (e.g., HSQC, HMBC) to isolate overlapping signals .

Advanced: What strategies are used to design hybrid compounds (e.g., triazole-theophylline hybrids) for enhanced pharmacological activity?

Answer:

  • Conjugation: Covalently linking the triazole-4-carboxylate moiety to bioactive scaffolds (e.g., theophylline) via alkylation or click chemistry.
  • In vitro screening: Assessing cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), and receptor binding (e.g., adenosine receptors) to prioritize lead compounds .
  • Computational docking: Using software like AutoDock to predict binding affinities to target proteins (e.g., kinases) .

Advanced: How are structure-activity relationship (SAR) studies conducted to reduce toxicity?

Answer:

  • Substituent variation: Systematically modifying R-groups on the triazole ring (e.g., methyl, phenyl, fluorophenyl) to evaluate toxicity-pharmacology trade-offs.
  • In vivo models: Testing acute toxicity (LD₅₀ in rodents) and organ-specific effects (e.g., liver enzymes, renal function).
  • QSAR modeling: Correlating molecular descriptors (e.g., logP, polar surface area) with toxicity data from literature .

Advanced: What analytical challenges arise in characterizing metal complexes of triazole derivatives?

Answer:

  • Stoichiometry determination: Using Job’s method or molar conductivity to identify metal-ligand ratios.
  • Paramagnetic interference: Cu²⁺ and Fe³⁺ complexes may broaden NMR signals; alternative techniques like EPR or X-ray crystallography are employed.
  • Thermal stability: TGA-DSC to assess decomposition profiles of metal salts .

Advanced: How are discrepancies in elemental analysis data addressed during compound validation?

Answer:

  • Purification: Recrystallization from ethanol/water mixtures to remove unreacted precursors.
  • Error margins: Accepting ≤0.4% deviation for C/H/N content.
  • Complementary techniques: High-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced: What role does trifluoroacetic acid (TFA) play in the compound’s formulation?

Answer:
TFA is often a counterion in salts to enhance solubility in polar solvents. However, residual TFA from synthesis must be removed via:

  • Lyophilization: Repeated freeze-drying in aqueous buffers.
  • Ion-exchange chromatography: Replacing TFA with acetate or citrate ions.
    Note: TFA’s presence in biological assays can interfere with cell viability; control experiments with TFA-free analogs are recommended .

Advanced: How do heterocyclic modifications (e.g., replacing triazole with pyrazole) affect physicochemical properties?

Answer:

  • Solubility: Pyrazole derivatives often exhibit lower logP values than triazoles due to reduced aromaticity.
  • Bioactivity: Triazoles show stronger hydrogen-bonding capacity, enhancing target binding. Comparative studies require synthesis of analogs (e.g., methyl 1-(azetidin-3-ylmethyl)pyrazole-4-carboxylate) and parallel bioassays .

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